3-[(Dimethylamino)methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one
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Overview
Description
3-[(Dimethylamino)methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one is a complex organic compound with a piperidinone core structure. This compound is notable for its diverse applications in medicinal chemistry and organic synthesis due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one typically involves multi-step organic reactions. One common method includes the alkylation of piperidinone derivatives with dimethylamine and 3-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the piperidinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or amines in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of various substituted piperidinone derivatives.
Scientific Research Applications
3-[(Dimethylamino)methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[(Dimethylamino)methyl]-3-hydroxy-1-phenylpiperidin-2-one: Similar structure but lacks the 3-methyl group on the phenyl ring.
3-[(Dimethylamino)methyl]-3-hydroxy-1-benzylpiperidin-2-one: Similar structure but with a benzyl group instead of the 3-methylphenyl group.
Uniqueness
3-[(Dimethylamino)methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one is unique due to the presence of the 3-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
3-[(dimethylamino)methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13-6-4-7-14(10-13)11-18-9-5-8-16(20,15(18)19)12-17(2)3/h4,6-7,10,20H,5,8-9,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLPWILQYZLWQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCC(C2=O)(CN(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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